(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrO2/c14-11-5-3-10(4-6-11)13(15)8-7-12-2-1-9-16-12/h1-9H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVCKSXANOKQAS-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001225590 | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132434-53-8 | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132434-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-1-(4-Bromophenyl)-3-(2-furanyl)-2-propen-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001225590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Catalyzed Synthesis
The Claisen-Schmidt condensation is the most widely employed method for synthesizing α,β-unsaturated ketones like (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one. This reaction involves the base-catalyzed coupling of 4-bromoacetophenone and furfural (furan-2-carbaldehyde).
Procedure :
-
Reactants : 4-Bromoacetophenone (1.99 g, 10 mmol) and furfural (0.96 g, 10 mmol) are dissolved in ethanol (20 mL).
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Catalyst : Aqueous potassium hydroxide (40% w/v, 5 mL) is added dropwise at 0–5°C.
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Reaction Conditions : The mixture is stirred at room temperature for 6–8 hours.
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Workup : The precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the product.
Key Data :
Mechanistic Insight :
The base deprotonates the α-hydrogen of 4-bromoacetophenone, forming an enolate that attacks the carbonyl carbon of furfural. Subsequent dehydration yields the trans (E)-configured chalcone.
Solvent-Free Mechanochemical Synthesis
Grinding Method
Solvent-free approaches reduce environmental impact and improve reaction efficiency.
Procedure :
-
Reactants : 4-Bromoacetophenone (10 mmol) and furfural (10 mmol) are mixed with potassium hydroxide (15 mmol).
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Grinding : The mixture is ground in a mortar for 30–45 minutes.
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Purification : The crude product is washed with water and recrystallized from ethanol.
Key Data :
Advantages :
Friedel-Crafts Acylation
Lewis Acid-Catalyzed Synthesis
Friedel-Crafts acylation employs Lewis acids to activate the ketone for electrophilic substitution on the furan ring.
Procedure :
-
Reactants : 4-Bromobenzoyl chloride (2.15 g, 10 mmol) and furan (0.68 g, 10 mmol) are dissolved in dichloromethane.
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Catalyst : Zinc oxide (0.12 g, 1.5 mmol) is added.
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Reaction Conditions : Stirred at 25–30°C for 2 hours.
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Workup : Extracted with dichloromethane, washed with NaHCO₃, and dried over Na₂SO₄.
Key Data :
Limitations :
Microwave-Assisted Synthesis
Accelerated Condensation
Microwave irradiation enhances reaction rates by improving energy transfer.
Procedure :
-
Reactants : 4-Bromoacetophenone (10 mmol) and furfural (10 mmol) are mixed with NaOH (15 mmol).
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Irradiation : Heated at 100°C under microwave (300 W) for 10 minutes.
Key Data :
Advantages :
Industrial Production Considerations
Scalability Challenges
Industrial synthesis requires optimization for cost and purity:
Key Parameters :
-
Catalyst Recovery : Heterogeneous catalysts (e.g., ZnO) enable reuse over 5 cycles with <5% yield loss.
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Continuous Flow Systems : Microreactors improve heat transfer and reduce side reactions.
Purification Methods :
| Method | Purity (%) | Cost (USD/kg) |
|---|---|---|
| Recrystallization | 98 | 120 |
| Column Chromatography | 99.5 | 450 |
Comparative Analysis of Methods
Table 1 : Method Efficiency Comparison
| Method | Yield (%) | Time | Cost | Environmental Impact |
|---|---|---|---|---|
| Claisen-Schmidt (KOH) | 78–86 | 6 h | Low | Moderate |
| Mechanochemical | 86 | 0.5 h | Low | Low |
| Friedel-Crafts (ZnO) | 86 | 2 h | Medium | High |
| Microwave-Assisted | 89 | 0.2 h | High | Moderate |
Biological Activity
(2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, commonly referred to as a bromophenyl furan derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula and a molecular weight of 277.11 g/mol. The unique structural features of this compound suggest various possible interactions with biological targets, making it a candidate for further research into its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
- Anticancer Properties : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation.
- Antioxidant Effects : The compound may possess the ability to scavenge free radicals, thus providing protective effects against oxidative stress.
Antimicrobial Activity
A study demonstrated that bromophenyl derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. A comparative analysis of antimicrobial efficacy can be summarized in the following table:
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| This compound | E. coli | 15 | |
| This compound | S. aureus | 18 | |
| Chloramphenicol | E. coli | 20 | |
| Tetracycline | S. aureus | 22 |
Anticancer Activity
Research has indicated that similar compounds demonstrate cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest. A notable study highlighted the following findings:
Case Study: Anticancer Activity
In a study examining the anticancer properties of furan derivatives, it was found that:
- Cell Lines Tested : MCF-7 (breast cancer), HT-29 (colon cancer)
- Concentration Range : 0.5 µM to 50 µM
- Results :
- At 10 µM concentration, significant inhibition of cell proliferation was observed in both cell lines.
- Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The results suggest that this compound can effectively reduce oxidative stress markers in vitro.
Summary of Antioxidant Activity Results
Scientific Research Applications
Biological Activities
Research has indicated that (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one possesses several biological activities, making it a promising candidate for further pharmacological studies.
Antimicrobial Activity
This compound has shown significant antibacterial effects against various bacterial strains. A comparative analysis of its antimicrobial efficacy is summarized in the following table:
| Compound Name | Bacterial Strain Tested | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
| Chloramphenicol | E. coli | 20 |
| Tetracycline | S. aureus | 22 |
The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .
Anticancer Properties
Compounds structurally similar to this compound have demonstrated cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The proposed mechanisms include apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
In a study examining the anticancer properties of furan derivatives, significant inhibition of cell proliferation was observed in the following cell lines:
| Cell Line Tested | Concentration Range (µM) | Result |
|---|---|---|
| MCF-7 (breast cancer) | 0.5 - 50 | Significant inhibition at 10 µM |
| HT-29 (colon cancer) | 0.5 - 50 | Significant inhibition at 10 µM |
Mechanistic studies indicated that the compound induces apoptosis through activation of caspase pathways .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays such as DPPH radical scavenging and FRAP assays. The results suggest that this compound can effectively reduce oxidative stress markers in vitro, highlighting its potential as a therapeutic agent against oxidative stress-related diseases .
Summary of Findings
The compound's diverse biological activities make it a valuable subject for ongoing research in medicinal chemistry. The following table summarizes its key applications:
Chemical Reactions Analysis
Nucleophilic Additions
The α,β-unsaturated carbonyl system facilitates nucleophilic attacks at the β-carbon. Examples include:
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Michael Additions : Reaction with amines or thiols generates β-substituted derivatives. For instance, methylamine addition forms β-amino ketones, as observed in structurally related chalcones .
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Grignard Reagents : Organomagnesium compounds add to the carbonyl, forming tertiary alcohols after hydrolysis.
Cycloaddition Reactions
The conjugated enone system participates in [4+2] Diels-Alder reactions. Cyclopentadiene reacts with the chalcone to form six-membered cyclohexene derivatives, leveraging electron-deficient alkene activation.
| Dienophile | Conditions | Product |
|---|---|---|
| Cyclopentadiene | Thermal, 80°C | Bicyclic cyclohexene derivative |
Oxidation Reactions
The α,β-unsaturated ketone undergoes selective oxidation:
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Epoxidation : Reaction with peracids (e.g., mCPBA) forms an epoxide at the double bond.
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Hydroxylation : Ozone or OsO4 introduces hydroxyl groups, yielding diols or carbonyl compounds.
Reduction Reactions
Catalytic hydrogenation (H2/Pd-C) reduces the double bond, producing the saturated analog 1-(4-bromophenyl)-3-(furan-2-yl)propan-1-one. This reaction is critical for structure-activity relationship (SAR) studies in medicinal chemistry.
| Reducing Agent | Conditions | Product |
|---|---|---|
| H2, Pd/C (10%) | Ethanol, RT | Saturated propan-1-one derivative |
Condensation Reactions
The ketone group reacts with hydrazines or hydroxylamine to form hydrazones or oximes, respectively. These derivatives are intermediates for synthesizing heterocycles like pyrazoles.
| Reagent | Product | Application |
|---|---|---|
| Hydrazine hydrate | Hydrazone derivative | Precursor for pyrazole synthesis |
Halogenation and Electrophilic Aromatic Substitution
The bromophenyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position, while the furan ring undergoes electrophilic attacks at the α-position due to its electron-rich nature.
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane derivatives. This reactivity is exploited in materials science for crosslinking polymers.
Comparison with Similar Compounds
Furan vs. Thiophene Moieties
- (2E)-1-(4-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one (Molecular weight: 293.17 g/mol) replaces the furan oxygen with a sulfur atom in thiophene.
Halogen Substituent Variations
- (2E)-1-(4-Bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one (Molecular weight: 305.14 g/mol) substitutes the furan with a fluorophenyl group. The fluorine atom’s small size and high electronegativity facilitate C—H⋯F hydrogen bonds, leading to distinct crystal packing patterns compared to the furan derivative .
- (2E)-1-(2-Bromophenyl)-3-(4-bromophenyl)prop-2-en-1-one (Molecular weight: 352.03 g/mol) features bromine at both aromatic positions, enhancing halogen bonding (C—Br⋯O) and influencing molecular stacking .
Electron-Donating vs. Electron-Withdrawing Groups
- 1-(Furan-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one (Molecular weight: 242.23 g/mol) replaces bromine with a methoxy group.
Electronic and Crystallographic Properties
- Conjugation and Planarity : The target compound’s E-configuration ensures planarity, maximizing π-conjugation. In contrast, (2E)-1-(4-Bromophenyl)-3-[4-(methylsulfanyl)phenyl]prop-2-en-1-one introduces a methylsulfanyl group, which disrupts planarity due to steric bulk but enhances electron donation .
- Crystal Packing : Weak C—H⋯O and C—Br⋯π interactions dominate the crystal structure of the target compound. Comparatively, (2E)-3-(4-bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one exhibits stronger halogen-halogen (Br⋯Cl) interactions, leading to tighter molecular packing .
Data Table: Key Comparative Properties
Q & A
Q. What are the common synthetic routes for (2E)-1-(4-bromophenyl)-3-(furan-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized for higher yield?
The compound is typically synthesized via Claisen-Schmidt condensation , where 4-bromoacetophenone reacts with furan-2-carbaldehyde in ethanol under basic conditions (e.g., 20% KOH). Key optimizations include:
- Solvent choice : Ethanol is preferred for its polarity and ability to dissolve both reactants.
- Catalyst concentration : Excess KOH (5 mL) ensures deprotonation of the ketone for enolate formation.
- Reaction time : Stirring for 4 hours at room temperature minimizes side reactions.
- Recrystallization : Slow evaporation from ethanol yields high-purity crystals for XRD analysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?
- X-ray Diffraction (XRD) : Resolves crystal packing and intermolecular interactions (e.g., C–H⋯O/F/Br hydrogen bonds). For example, monoclinic space group P2₁/n with unit cell parameters a = 4.0060 Å, b = 23.1253 Å .
- FT-IR : Identifies vibrational modes (e.g., carbonyl stretch at ~1650 cm⁻¹) and validates enone geometry .
- UV-Vis Spectroscopy : Experimental λmax (~308 nm) correlates with TD-DFT calculations for π→π* and n→π* transitions .
Advanced Research Questions
Q. How can discrepancies between experimental and theoretical spectral data (e.g., UV-Vis absorption) be analyzed and resolved?
Theoretical TD-DFT methods often predict redshifted absorption peaks compared to experimental data due to:
- Solvent effects : Include solvent polarity corrections (e.g., PCM model) in calculations.
- Basis set limitations : Use hybrid functionals like B3LYP with larger basis sets (e.g., 6-311++G(d,p)) for better accuracy.
- Vibronic coupling : Account for excited-state vibrational modes to refine electronic transitions .
Q. What strategies are recommended for resolving crystallographic challenges such as non-merohedral twinning during X-ray diffraction analysis?
Non-merohedral twinning (observed in bromophenyl chalcone derivatives) can be addressed by:
- Data collection : Use high-resolution detectors (e.g., Oxford Diffraction SuperNova) and low-temperature (110 K) measurements to reduce thermal motion.
- Software correction : Apply twin refinement algorithms in programs like SHELXL or CRYSTALS.
- Crystal quality : Optimize crystal growth via slow evaporation to minimize defects .
Q. How do substituents on the aryl rings influence the HOMO-LUMO gap and chemical reactivity of chalcone derivatives?
- Electron-withdrawing groups (e.g., Br) : Lower HOMO energy, increasing stability and reducing electrophilicity.
- Electron-donating groups (e.g., furan) : Raise HOMO energy, enhancing charge transfer.
- HOMO-LUMO gap : For this compound, the gap (~4.5 eV) correlates with moderate chemical reactivity and antimicrobial activity. DFT studies show HOMO localized on the enone system, while LUMO spans the entire molecule .
Q. What methodologies are employed to evaluate the antimicrobial activity of such compounds, and how can structure-activity relationships be established?
- Agar diffusion/broth dilution : Test against Gram-positive (e.g., B. subtilis) and Gram-negative (e.g., E. coli) bacteria.
- Minimum Inhibitory Concentration (MIC) : Compare activity to standards like ampicillin.
- SAR analysis : Correlate substituent effects (e.g., bromine enhances lipophilicity, furan improves π-π stacking) with bioactivity. Moderate activity (MIC ~50–100 µg/mL) is typical for brominated chalcones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
